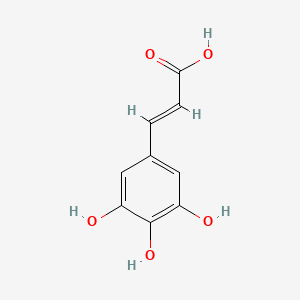

3,4,5-Trihydroxycinnamic acid

Description

Overview of Hydroxycinnamic Acids in Phytochemical Research

Hydroxycinnamic acids (HCAs) are a significant class of phenolic compounds widely distributed throughout the plant kingdom. researchgate.netacs.org They are derived from cinnamic acid and play crucial roles in plant physiology, acting as structural components of cell walls and providing protection against UV radiation. researchgate.netnih.gov The most common HCAs found in nature include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.gov These compounds are present in high concentrations in many foods such as fruits, vegetables, tea, and wine. acs.orgresearchgate.net

In phytochemical research, HCAs are of great interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netcore.ac.ukacs.org Their antioxidant properties are particularly noteworthy and are attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The structure of HCAs, specifically the number and position of hydroxyl groups on the aromatic ring, significantly influences their biological efficacy. nih.govbenthamscience.com

Significance of 3,4,5-Trihydroxycinnamic Acid in Biomedical Sciences

This compound (THCA), a derivative of caffeic acid, has emerged as a compound of considerable interest in the biomedical sciences. spandidos-publications.com Although less common than other HCAs, THCA exhibits potent biological activities, largely attributed to its three hydroxyl groups. mdpi.com This structural feature enhances its antioxidant capacity compared to dihydroxy and monohydroxy phenolic acids. core.ac.uk

Research has demonstrated the significant anti-inflammatory properties of THCA. nih.govbohrium.com It has been shown to be effective in various models of inflammation, including those related to lung injury, asthma, and skin inflammation. nih.govbohrium.comkribb.re.kr Furthermore, THCA has been investigated for its neuroprotective potential, with studies indicating its ability to inhibit neuroinflammation and protect against amyloid-β induced cytotoxicity, a key factor in Alzheimer's disease. acs.orgnih.gov The compound has also shown promise in cancer research, with studies reporting its ability to inhibit the growth of cancer cells. biosynth.comjst.go.jpnih.gov

Historical Development of Research on this compound

Early research into hydroxycinnamic acids primarily focused on the more abundant compounds like caffeic and ferulic acid. However, with advancements in analytical techniques and a growing interest in structure-activity relationships, researchers began to explore the properties of less common derivatives like this compound.

Initial studies often centered on the fundamental chemical properties and antioxidant potential of THCA. nih.govcore.ac.uk As research progressed, the focus expanded to its pharmacological effects. Studies in the early 2010s began to systematically investigate its anti-inflammatory mechanisms, particularly its ability to suppress the activation of NF-κB, a key transcription factor in inflammatory responses. koreamed.orgnih.gov

More recent research has delved into its specific therapeutic applications. Investigations into its effects on various cell lines and animal models have highlighted its potential in treating conditions like chronic obstructive pulmonary disease (COPD), allergic asthma, and certain types of cancer. bohrium.comkribb.re.krjst.go.jpnih.gov The exploration of its molecular pathways, including the activation of the Nrf2 pathway and its influence on SIRT1 expression, represents the current frontier of THCA research. nih.govkarger.com

Interactive Data Table: Key Research Milestones of this compound

| Year | Research Focus | Key Findings |

| Early 2010s | Anti-inflammatory mechanisms | Suppresses NF-κB activation. koreamed.orgnih.gov |

| Mid 2010s | Therapeutic potential in respiratory diseases | Shows protective effects in models of asthma and COPD. bohrium.comkribb.re.kr |

| Late 2010s | Cancer research | Inhibits the growth of breast and prostate cancer cells. jst.go.jpnih.gov |

| Early 2020s | Neuroprotective effects | Inhibits neuroinflammation and Aβ40 fibrillogenesis. acs.orgnih.gov |

| Ongoing | Molecular pathway elucidation | Investigating roles of Nrf2 and SIRT1 signaling. nih.govkarger.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Potential Therapeutic Applications of 3,4,5 Trihydroxycinnamic Acid

Antioxidant Properties and Reactive Oxygen Species Modulation by 3,4,5-Trihydroxycinnamic Acid

This compound, a derivative of hydroxycinnamic acid, demonstrates significant antioxidant capabilities through both direct and indirect mechanisms. Its molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring, is fundamental to its ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defenses.

The primary antioxidant mechanism of this compound is its potent radical-scavenging activity, attributed to its capacity to donate hydrogen or electrons, thereby stabilizing free radicals. The resulting phenoxyl radical is stabilized through resonance within the aromatic structure. nih.gov

Studies have consistently shown that an increase in the number of hydroxyl (-OH) groups on the aromatic ring enhances antioxidant activity. researchgate.netpan.olsztyn.pl Consequently, this compound, with its three hydroxyl groups, exhibits strong scavenging potential against various radicals. Its efficacy has been demonstrated in assays involving the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the highly reactive hydroxyl radical (HO•). nih.govresearchgate.net Research indicates that the antioxidant activities of cinnamic acid derivatives, including this compound, improve with an increase in hydroxyl groups on the aromatic ring. researchgate.net In a DPPH radical scavenging assay, this compound showed an IC50 value of 11.8 µmol L⁻¹, indicating potent activity. nih.gov

Table 1: Direct Radical Scavenging Activity of this compound

| Radical | Assay Method | Finding | Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC50 Determination | Exhibited an IC50 of 11.8 µmol L⁻¹, demonstrating potent scavenging ability. | nih.gov |

| HO• (Hydroxyl Radical) | Hydroxyl Radical Scavenging Assay | Activity improves with an increased number of hydroxyl groups on the aromatic ring. | researchgate.net |

Beyond direct radical neutralization, this compound modulates endogenous antioxidant systems through the activation of key cellular signaling pathways. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netnih.gov

Upon activation by stimuli such as this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes. nih.gov Research in BV2 microglial cells demonstrated that this compound treatment led to a concentration-dependent increase in the phosphorylation and subsequent nuclear translocation of Nrf2. nih.govkoreascience.kr This activation of Nrf2 results in the upregulated expression of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netnih.gov Studies have confirmed that this compound induces the expression of HO-1 in both BV2 microglial cells and HaCaT human keratinocytes. nih.govresearchgate.netnih.gov The induction of these protective enzymes enhances the cell's ability to counteract oxidative stress and inflammation. nih.govnih.gov

The antioxidant efficacy of hydroxycinnamic acids is closely linked to their molecular structure. The number and position of hydroxyl groups on the aromatic ring are critical determinants of their radical-scavenging ability. nih.govpan.olsztyn.pl

Investigations comparing various phenolic acids have shown that increasing the number of hydroxyl groups generally results in higher antioxidant activity. core.ac.uk Gallic acid, which also possesses three hydroxyl groups, is frequently noted as one of the most active phenolic acids in scavenging DPPH radicals. pan.olsztyn.pl Studies have highlighted that this compound, which contains a pyrogallol (B1678534) moiety, demonstrates a better antioxidant profile than dihydroxy derivatives like caffeic acid (which has a catechol moiety) in assays such as the ABTS and DPPH tests. core.ac.uk Compared to monohydroxy and dihydroxy phenolic acids, trihydroxy derivatives typically show superior antioxidant capacity in aqueous systems. core.ac.uk Furthermore, many hydroxycinnamic acids, including this compound, have been found to exhibit better radical-scavenging activity than the reference antioxidant Trolox, a water-soluble vitamin E analogue. nih.gov

Anti-inflammatory and Immunomodulatory Effects of this compound

This compound exerts significant anti-inflammatory and immunomodulatory effects by regulating the production of key inflammatory mediators and the activity of enzymes involved in the inflammatory cascade.

This compound has been shown to effectively suppress the production and expression of a wide range of pro-inflammatory molecules in various cell types. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it significantly inhibited the excessive production of nitric oxide (NO) and suppressed the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govkoreascience.krnih.gov Similarly, in a model of septic kidney, pretreatment with this compound attenuated LPS-induced prostaglandin (B15479496) E2 (PGE2) production in rat mesangial cells. nih.gov

In human keratinocyte (HaCaT) cells stimulated with a combination of TNF-α and interferon-gamma (IFN-γ), this compound reduced both the secretion and mRNA expression levels of interleukin-6 (IL-6) and interleukin-8 (IL-8). researchgate.netnih.govnih.gov The compound also effectively suppresses key chemokines responsible for recruiting immune cells to sites of inflammation. It has been demonstrated to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated BV2 microglia, LPS-challenged septic kidneys, and TNF-α/IFN-γ-stimulated HaCaT cells. nih.govnih.govnih.gov Furthermore, in phorbol-12-myristate-13-acetate (PMA)-stimulated A549 airway epithelial cells, it decreased the mRNA expression and secretion of IL-8 and MCP-1, and reduced the expression of intercellular adhesion molecule 1 (ICAM-1). researchgate.net

Table 2: Regulation of Pro-inflammatory Mediators by this compound

| Mediator | Cell/Animal Model | Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated BV2 microglia | Significantly suppressed production. | nih.govkoreascience.kr |

| Prostaglandin E2 (PGE2) | LPS-stimulated rat mesangial cells | Significantly attenuated production. | nih.gov |

| TNF-α | LPS-stimulated BV2 microglia | Suppressed mRNA expression. | nih.govnih.gov |

| IL-1β | LPS-stimulated BV2 microglia | Suppressed mRNA expression. | nih.govnih.gov |

| IL-6 | TNF-α/IFN-γ-stimulated HaCaT cells | Reduced secretion and mRNA expression. | researchgate.netnih.govnih.gov |

| IL-8 | TNF-α/IFN-γ-stimulated HaCaT cells; PMA-stimulated A549 cells | Reduced secretion and mRNA expression. | researchgate.netnih.govresearchgate.net |

| MCP-1 | LPS-stimulated BV2 microglia; LPS-induced septic kidney; TNF-α/IFN-γ-stimulated HaCaT cells; PMA-stimulated A549 cells | Suppressed expression. | nih.govnih.govnih.govresearchgate.net |

| ICAM-1 | PMA-stimulated A549 cells; LPS-stimulated RAW264.7 macrophages | Reduced mRNA expression. | researchgate.net |

The anti-inflammatory action of this compound extends to the inhibition of key enzymes that synthesize inflammatory mediators. The compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the excessive production of NO during inflammation, in LPS-stimulated microglial cells and in an animal model of allergic asthma. nih.govresearchgate.netkoreascience.kr

Similarly, it inhibits cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) like PGE2. nih.govresearchgate.net This inhibitory effect on COX-2 expression has been observed in LPS-activated rat mesangial cells and in the lungs of asthmatic mice. nih.govresearchgate.net

Furthermore, research indicates that this compound can downregulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation, in both PMA-stimulated A549 cells and LPS-stimulated RAW264.7 macrophages. researchgate.net In an ovalbumin-induced asthma model, administration of this compound also downregulated the levels of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. researchgate.net

Attenuation of Immune Cell Recruitment and Activation

This compound has demonstrated significant potential in modulating the inflammatory response by interfering with the recruitment and activation of immune cells. Research indicates that this compound can suppress the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine that plays a pivotal role in the migration of activated microglia. nih.govnih.gov By inhibiting MCP-1, this compound may help to reduce the influx of these immune cells to sites of inflammation within the central nervous system.

Furthermore, in the context of skin inflammation, this compound has been shown to reduce the secretion and mRNA expression levels of a variety of cytokines and chemokines in activated human keratinocytes. nih.govnih.govresearchgate.net These include interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), and regulated upon activation, normal T cell expressed, and secreted (RANTES). These molecules are instrumental in orchestrating the infiltration of various immune cells to the skin, and their suppression points to the compound's ability to attenuate dermal inflammatory responses. nih.gov

Specific Anti-inflammatory Applications of this compound

This compound has been investigated for its protective effects against pulmonary inflammation, particularly in the context of allergic asthma and chronic obstructive pulmonary disease (COPD). In experimental models of allergic asthma, the compound has been shown to exert inhibitory activity on the levels of interleukin-5 (IL-5), interleukin-13 (IL-13), and monocyte chemoattractant protein-1 (MCP-1) in bronchoalveolar lavage fluid (BALF). researchgate.net It also attenuates the number of inflammatory cells in the BALF and reduces the influx of these cells into lung tissues. researchgate.net

In a study on phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated A549 airway epithelial cells, pretreatment with this compound led to a decrease in the mRNA expression and secretion of interleukin-8 (IL-8) and MCP-1. researchgate.net Furthermore, in an experimental animal model of COPD induced by cigarette smoke and lipopolysaccharide (LPS), this compound demonstrated a protective effect on pulmonary inflammation. nih.gov This was associated with a regulatory effect on the activation of p38, ERK, and nuclear factor-κB (NF-κB) in the lungs of the experimental mice. nih.gov

Table 1: Effects of this compound on Pulmonary Inflammation

| Model System | Key Findings | Reference |

|---|---|---|

| Ovalbumin-administered asthmatic mice | Inhibited IL-5, IL-13, and MCP-1 in BALF; Attenuated inflammatory cell numbers in BALF and influx into lung tissues. | researchgate.net |

| PMA-stimulated A549 airway epithelial cells | Decreased mRNA expression and secretion of IL-8 and MCP-1. | researchgate.net |

| Experimental COPD mouse model | Exerted a protective effect on pulmonary inflammation; Regulated activation of p38, ERK, and NF-κB in the lungs. | nih.gov |

The potential of this compound in mitigating systemic inflammation has been explored in preclinical models of sepsis and endotoxemia. Studies have indicated that this compound exerts protective effects in animal models of these conditions. nih.gov For instance, in a model of lipopolysaccharide (LPS)-induced septic kidney, pretreatment with this compound effectively inhibited macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney. researchgate.net This suggests a role for the compound in protecting organs from the damaging effects of systemic inflammation. The protective mechanism in the septic kidney is also associated with an increase in the expression of heme oxygenase-1 (HO-1). researchgate.net

This compound has shown promise in addressing neuroinflammation by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govnih.govkoreascience.kr In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound effectively suppressed the induction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govnih.govbiomolther.org

A key aspect of its anti-neuroinflammatory action is the suppression of monocyte chemoattractant protein-1 (MCP-1) expression, which is crucial for the migration of activated microglia to sites of inflammation. nih.govnih.gov The underlying mechanism for these effects appears to involve the activation of the Nrf2 pathway, a cytoprotective transcription factor. nih.govnih.govkoreascience.kr By promoting the phosphorylation of Nrf2 and the subsequent expression of heme oxygenase-1 (HO-1), this compound may offer a therapeutic avenue for inflammation-related disorders in the central nervous system. nih.govnih.gov

Table 2: Effects of this compound on Neuroinflammation

| Model System | Key Findings | Reference |

|---|---|---|

| LPS-stimulated BV2 microglial cells | Suppressed production of NO, TNF-α, and IL-1β; Suppressed expression of MCP-1; Increased phosphorylation of Nrf2 and expression of HO-1. | nih.govnih.govbiomolther.org |

In the realm of dermal inflammation, this compound has demonstrated anti-inflammatory activity in human keratinocyte cell lines, suggesting its potential utility in conditions like atopic dermatitis. nih.govnih.govresearchgate.net When human keratinocyte HaCaT cells were stimulated with a mixture of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), treatment with this compound led to a reduction in the secretion and mRNA expression of several pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net

The suppressed inflammatory mediators include interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), and regulated upon activation, normal T cell expressed, and secreted (RANTES). nih.govnih.gov The compound was also found to inhibit the activation of AKT, ERK, and nuclear factor-κB (NF-κB) in these stimulated keratinocytes. nih.govnih.gov Furthermore, it upregulated the expression of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govresearchgate.net

This compound has been shown to possess anti-allergic properties by targeting mast cell activation, a key event in immediate hypersensitivity responses. nih.gov In a study utilizing the rat basophilic leukemia (RBL-2H3) cell line, a model for mast cells, the compound significantly suppressed the degranulation of mast cells stimulated with phorbol-12-myristate-13-acetate (PMA) and A23187. nih.gov

This inhibitory effect on degranulation was evidenced by a reduction in the release of β-hexosaminidase and histamine. nih.gov Furthermore, this compound attenuated the PMA/A23187-induced expression of cyclooxygenase 2 (COX-2) and the nuclear translocation of NF-κB. nih.gov The anti-allergic action of the compound appears to be mediated through the inhibition of the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway, as it suppressed the phosphorylation of p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.gov

Anticancer and Chemopreventive Activities of this compound

This compound, a notable phenolic compound, has garnered scientific interest for its potential anticancer and chemopreventive properties. Research into this and structurally similar hydroxycinnamic acids suggests a multifaceted role in combating carcinogenesis, from inhibiting the growth of cancer cells to inducing programmed cell death. These activities highlight its potential as a lead compound for the development of novel cancer therapies.

Inhibition of Neoplastic Cell Proliferation

The ability of this compound and its derivatives to halt the proliferation of cancer cells is a cornerstone of its anticancer potential. Studies have demonstrated its efficacy across various cancer cell lines. For instance, it has been shown to inhibit the growth of prostate cancer cells. nih.gov While specific IC50 values for this compound are not extensively documented in publicly available literature, research on related hydroxycinnamic acids provides insight into their antiproliferative capabilities. For example, dihydrocaffeic acid and dihydroferulic acid have shown significant effects against cell proliferation in Caco-2 and SW480 colon adenocarcinoma cell lines, with IC50 values of 71.7 ± 1.1 µmol/L and 83.1 ± 1.1 µmol/L, respectively, in Caco-2 cells. nih.gov

Furthermore, synthetic derivatives, such as a 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid, have demonstrated potent antiproliferative activity. This hybrid compound caused a concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.org Specifically, the IC50 for this derivative in HepG2 cells was 22µg/mL after 24 hours of incubation. nih.gov These findings underscore the potential of the this compound scaffold in designing effective antiproliferative agents. The mechanism often involves the arrest of the cell cycle, preventing cancer cells from proceeding through the phases of division and growth.

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| This compound | Prostate cancer cells | Inhibition of cell growth | Not specified |

| Dihydrocaffeic acid | Caco-2 (Colon adenocarcinoma) | Inhibition of cell proliferation | 71.7 ± 1.1 µmol/L |

| Dihydroferulic acid | Caco-2 (Colon adenocarcinoma) | Inhibition of cell proliferation | 83.1 ± 1.1 µmol/L |

| 3,4,5-trimethoxy ciprofloxacin chalcone hybrid | HepG2 (Hepatocellular carcinoma) | Reduction in cell viability | 22µg/mL (24h) |

Induction of Apoptotic Pathways in Cancer Cells

Beyond inhibiting proliferation, this compound can actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells from the body. It has been observed that this compound induces apoptosis in prostate cancer cells. nih.gov The apoptotic process is intricate, involving a cascade of molecular events.

Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program. Research on related compounds has shown that they can modulate these pathways. For instance, a 3,4,5-trimethoxy ciprofloxacin chalcone hybrid was found to induce apoptosis in HepG2 and MCF7 cells through the up-regulation of the tumor suppressor protein p53. waocp.org In other studies, natural compounds have been shown to induce apoptosis by downregulating anti-apoptotic molecules like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria. plos.org This, in turn, activates the caspase cascade, including caspase-3, and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govresearchgate.net The cleavage of PARP is a hallmark of apoptosis. nih.govresearchgate.net

Specific Antitumor Effects in Experimental Models

The anticancer potential of this compound and its derivatives extends to in vivo experimental models, providing a more comprehensive understanding of their therapeutic promise. While specific in vivo studies on this compound are limited in the available literature, the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a standard method for evaluating the efficacy of anticancer compounds. reactionbiology.comresearchgate.netlivingtumorlab.com

For instance, isolinderalactone, another natural product, has been shown to significantly inhibit tumor growth in a human glioblastoma multiforme xenograft mouse model. nih.gov In this model, the compound was administered via intraperitoneal injection and was found to enhance apoptosis in the tumor tissue, as indicated by increased levels of cleaved caspase-3. nih.gov Such studies provide crucial evidence of a compound's ability to suppress tumor growth in a living organism and are a critical step in the drug development process. The antitumor effects observed in these models are often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, as demonstrated in in vitro studies.

Neuroprotective Potential of this compound

This compound has demonstrated significant promise as a neuroprotective agent, with research indicating its ability to shield neurons from various forms of injury and to potentially mitigate the progression of neurodegenerative diseases. Its neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties.

Protection against Neuronal Injury

Oxidative stress is a major contributor to neuronal injury and death in a range of neurological disorders. nih.gov this compound and its derivatives have been shown to protect neuronal cells from oxidative damage. In vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have demonstrated the protective effects of related compounds against hydrogen peroxide (H2O2)-induced cell death. nih.gov For example, 3,5-dicaffeoylquinic acid, a derivative of caffeic acid, was found to attenuate neuronal death and the activation of caspase-3 induced by H2O2. nih.gov This protection is associated with the restoration of intracellular glutathione (B108866) levels, a key antioxidant. nih.gov

The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways. The Nrf2 pathway, a critical regulator of the cellular antioxidant response, has been identified as a target for this compound. It has been shown to activate Nrf2, which in turn upregulates the expression of antioxidant enzymes. nih.gov This anti-inflammatory and antioxidant activity is crucial in protecting neurons from the damaging effects of neuroinflammation and oxidative stress.

Table 2: Neuroprotective Effects of this compound and Related Compounds in In Vitro Models

| Compound | In Vitro Model | Insult | Observed Protective Effect |

|---|---|---|---|

| 3,5-dicaffeoylquinic acid | SH-SY5Y cells | Hydrogen peroxide (H2O2) | Attenuation of neuronal death and caspase-3 activation |

| 3,4,5-tri-O-caffeoylquinic acid | SH-SY5Y cells | Amyloid β-induced toxicity | Inhibition of cell death |

| This compound | BV2 microglial cells | Lipopolysaccharide (LPS) | Inhibition of inflammatory response via Nrf2 activation |

Amelioration of Neurodegenerative Processes

The pathological hallmarks of many neurodegenerative diseases, such as Alzheimer's and Parkinson's, include the aggregation of misfolded proteins and chronic neuroinflammation. Hydroxycinnamic acids are being investigated for their potential to interfere with these processes. A key feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques. frontiersin.org Some natural compounds have been shown to inhibit the aggregation of Aβ and to destabilize pre-formed fibrils. frontiersin.orgcnr.it For example, 3,4,5-tri-O-caffeoylquinic acid has been found to have a neuroprotective effect against Aβ-induced cell death in SH-SY5Y cells. researchgate.netresearchgate.net

In the context of Parkinson's disease, in vitro models often utilize neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) to induce the selective death of dopaminergic neurons. nih.govneurofit.comnih.gov The neuroprotective potential of compounds like this compound can be assessed in these models by their ability to prevent neurotoxin-induced cell death. neurofit.com The mechanisms underlying this protection are often linked to the compound's antioxidant and anti-inflammatory properties, which are critical in combating the neurodegenerative cascade initiated by these toxins. nih.gov

Enzyme Inhibitory Activities of this compound

This compound, a notable phenolic compound, has garnered scientific interest for its potential to modulate the activity of various enzymes implicated in human health and disease. Its unique structural features, particularly the presence of multiple hydroxyl groups on the aromatic ring, are believed to contribute to its enzyme inhibitory capabilities. This section delves into the specific inhibitory profiles of this compound against key enzymes such as xanthine (B1682287) oxidase, cyclooxygenase isoforms, and pancreatic lipase (B570770).

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary factor in the development of gout. nih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this painful inflammatory condition.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Cinnamic Acid Derivatives and Related Compounds

| Compound/Extract | IC50 Value | Source |

| 4-Nitrocinnamic Acid | 23.02 ± 0.12 µmol/L | nih.gov |

| Acacetin | 0.58 µM | nih.gov |

| Allopurinol (Positive Control) | 4.2 µM | nih.gov |

| This compound | Data not available |

Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are central to the inflammatory process. nih.gov They are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic goal for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

This compound has been reported to possess anti-inflammatory properties. nih.gov This suggests that it may interact with and modulate the activity of cyclooxygenase enzymes. Studies on other cinnamic acid derivatives have shown that the presence of phenolic hydroxyl groups is crucial for both COX-1 and COX-2 inhibition. nih.gov Furthermore, certain modifications to the cinnamic acid structure, such as the addition of bulky hydrophobic groups, can confer selectivity towards COX-2. nih.gov While direct IC50 values for this compound against COX-1 and COX-2 are not available in the current literature, its anti-inflammatory effects imply a potential role in modulating these key inflammatory enzymes. Further research is necessary to determine its specific inhibitory concentrations and its selectivity profile for the COX isoforms.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity (COX-1/COX-2) | Source |

| Cinnamic Acid Derivative 9 | >100 µM | 3.0 ± 0.3 µM | >33.3 | nih.gov |

| Cinnamic Acid Derivative 10 | >100 µM | 2.4 ± 0.6 µM | >41.7 | nih.gov |

| Cinnamic Acid Derivative 23 | >100 µM | 1.09 ± 0.09 µM | >91.7 | nih.gov |

| This compound | Data not available | Data not available | Data not available |

Pancreatic lipase is a key digestive enzyme that facilitates the breakdown of dietary triglycerides into smaller, absorbable molecules like fatty acids and monoglycerides. nih.govphcogj.com The inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces the absorption of dietary fats. phcogj.com

Research has shown that cinnamic acid can inhibit pancreatic lipase activity, with one study reporting an IC50 value of 39.17 μg/mL. nih.gov This inhibitory action is considered a contributing factor to the anti-obesity effects observed with cinnamic acid administration in animal models. nih.gov While specific studies on the direct pancreatic lipase inhibitory activity of this compound are limited, the general activity of cinnamic acid derivatives in this area suggests that it may also possess similar properties. The structural characteristics of polyphenolic compounds, including the number and position of hydroxyl groups, are known to influence their interaction with and inhibition of digestive enzymes. Therefore, it is conceivable that this compound could contribute to anti-obesity effects through the modulation of pancreatic lipase activity.

Table 3: Pancreatic Lipase Inhibitory Activity of Cinnamic Acid

| Compound | IC50 Value | Source |

| Cinnamic Acid | 39.17 μg/mL | nih.gov |

| This compound | Data not available |

Emerging Biological Activities of this compound

Beyond its enzyme inhibitory activities, this compound is being explored for a range of other biological effects that could have significant therapeutic implications. This section highlights its emerging roles in combating microbial infections and in the context of anti-obesity research.

The rise of antibiotic-resistant microorganisms poses a significant threat to global public health, necessitating the search for new antimicrobial agents. mdpi.com Cinnamic acid and its derivatives have been recognized for their antimicrobial properties against a variety of pathogens. mdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microbes are not extensively documented, studies on related compounds provide insights into its potential antimicrobial activity. For example, 3,4,5-Trihydroxybenzoic acid (gallic acid), which shares the same trihydroxy-substituted aromatic ring, has demonstrated antifungal activity. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 128 µg·mL−1 against Candida albicans and Candida krusei. nih.gov Against the dermatophytes Trichophyton sp. and Epidermophyton floccosum, the MIC was even lower at 32 µg·mL−1. nih.gov These findings suggest that the 3,4,5-trihydroxyphenyl moiety is a key pharmacophore for antimicrobial action, and it is likely that this compound would exhibit similar, if not potent, antimicrobial effects.

Table 4: Antimicrobial Activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |

| Candida albicans | 128 µg·mL−1 | nih.gov |

| Candida krusei | 128 µg·mL−1 | nih.gov |

| Trichophyton sp. | 32 µg·mL−1 | nih.gov |

| Epidermophyton floccosum | 32 µg·mL−1 | nih.gov |

| This compound | Data not available |

Obesity is a complex metabolic disorder characterized by excessive fat accumulation that increases the risk of various chronic diseases. researchgate.net Cinnamic acid and its derivatives have emerged as promising candidates in anti-obesity research. researchgate.netresearchgate.net In vivo studies have demonstrated that the administration of cinnamic acid to rats on a high-fat diet led to a significant reduction in body weight. researchgate.netresearchgate.net This effect is, at least in part, attributed to the inhibition of lipid-digesting enzymes like pancreatic lipase, which reduces fat absorption. researchgate.net

Furthermore, research on a decyl ester of this compound has shown its potential in suppressing the rise in blood triglyceride levels in mice after the oral administration of corn oil. This indicates an interference with lipid absorption and metabolism. While direct in vivo studies on the anti-obesity effects of the parent compound, this compound, are not extensively detailed in the available literature, the findings from studies on its derivatives and the broader class of cinnamic acids are encouraging. These results suggest that this compound could play a beneficial role in the management of obesity and its related metabolic complications, warranting further investigation into its specific mechanisms of action in vivo.

Table 5: In Vivo Anti-obesity Effects of Cinnamic Acid in High-Fat Diet-Fed Rats

| Parameter | Observation | Source |

| Body Weight | Significant decrease in HFD-fed rats | researchgate.netresearchgate.net |

| Serum Lipase Activity | Significant decrease in HFD-fed rats | researchgate.net |

| This compound | Specific in vivo data not available |

Molecular Mechanisms of Action of 3,4,5 Trihydroxycinnamic Acid

Modulation of Intracellular Signal Transduction Pathways by 3,4,5-Trihydroxycinnamic Acid

This compound (THCA), a derivative of caffeic acid, modulates several key intracellular signaling pathways that are central to the regulation of inflammatory and cellular stress responses. Its mechanism of action involves the intricate regulation of cascades such as Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).

Nuclear Factor Kappa B (NF-κB) Signaling Cascade Inhibition

Research has consistently demonstrated the inhibitory effect of this compound on the NF-κB signaling pathway in various cell types. This pathway is a critical regulator of inflammatory responses, and its inhibition is a key aspect of the compound's anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophage cells, THCA has shown inhibitory activity on NF-κB. nih.gov This effect has also been confirmed in activated A549 airway epithelial cells and in human keratinocyte (HaCaT) cells stimulated with a mixture of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govfao.org

The mechanism of inhibition involves preventing the nuclear translocation of NF-κB. fao.org Under inflammatory stimuli, the inhibitor of kappa B (IκB) is degraded, allowing the NF-κB p65 subunit to move into the nucleus and initiate the transcription of pro-inflammatory genes. Western blot analysis has shown that THCA treatment suppresses this process, thereby reducing the expression of inflammatory cytokines and chemokines. nih.govfao.org Furthermore, in human umbilical vein endothelial cells (HUVECs), THCA significantly decreased LPS-induced NF-κB activation by weakening the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκB. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. researchgate.netfigshare.comnih.gov this compound has been shown to regulate these pathways in a context-dependent manner.

In TNF-α/IFN-γ-stimulated A549 cells, THCA effectively decreased the activation of ERK, JNK, and p38. nih.gov Similarly, it exerted inhibitory effects on ERK and JNK in the lungs of asthmatic mouse models and significantly reduced the activation of ERK and p38 in a COPD-like mouse model. nih.gov However, studies in LPS-stimulated BV2 microglial cells revealed a more complex regulatory role. In this model, THCA markedly inhibited the phosphorylation of JNK and ERK1/2, but significantly increased the phosphorylation of p38 MAPK in a concentration-dependent manner. nih.gov This specific activation of p38 was found to be a key upstream event for the activation of the Nrf2 cytoprotective pathway, indicating a differential modulation of MAPK family members to orchestrate a specific cellular outcome. nih.govresearchgate.net

Protein Kinase B (AKT) Pathway Modulation

The Protein Kinase B (AKT), also known as PKB, signaling pathway is a central regulator of cell survival, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is common in inflammatory conditions and cancer. Evidence indicates that this compound can modulate this pathway, contributing to its anti-inflammatory effects.

In studies using human keratinocyte HaCaT cells stimulated with TNF-α and IFN-γ, western blot analysis demonstrated that THCA exerted inhibitory activity on the activation of AKT. nih.govfao.org This inhibition was part of a broader suppressive effect on the AKT/MAPK/NF-κB signaling axis, which is known to drive the production of inflammatory cytokines and chemokines in experimental atopic models. nih.gov The inhibitory effect of THCA on AKT activation was also confirmed in activated A549 cells, further establishing the compound's role in regulating this critical cell survival and pro-inflammatory pathway. nih.gov

Table 1: Modulation of Intracellular Signal Transduction Pathways by this compound

| Pathway | Target Protein | Effect of THCA | Cell/Animal Model | Stimulus |

|---|---|---|---|---|

| NF-κB | p65/IκB | Inhibition of activation/translocation | HaCaT cells, A549 cells, HUVECs, BV2 microglia, RAW264.7 macrophages | TNF-α/IFN-γ, LPS |

| MAPK | ERK | Inhibition of phosphorylation | HaCaT cells, A549 cells, Asthmatic mice, COPD-like mice | TNF-α/IFN-γ |

| Inhibition of phosphorylation | BV2 microglia | LPS | ||

| JNK | Inhibition of phosphorylation | A549 cells, Asthmatic mice | TNF-α/IFN-γ | |

| Inhibition of phosphorylation | BV2 microglia | LPS | ||

| p38 | Inhibition of phosphorylation | A549 cells, COPD-like mice | TNF-α/IFN-γ | |

| Activation of phosphorylation | BV2 microglia | LPS | ||

| AKT | AKT | Inhibition of phosphorylation | HaCaT cells, A549 cells | TNF-α/IFN-γ |

Activation of Cytoprotective and Adaptive Response Pathways by this compound

In addition to inhibiting pro-inflammatory signaling, this compound actively promotes cellular defense mechanisms through the activation of cytoprotective pathways. These actions enhance cellular resilience against oxidative stress and contribute to the resolution of inflammation.

Nrf2/Heme Oxygenase-1 (HO-1) Axis Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. nih.gov this compound has been identified as a potent activator of the Nrf2/HO-1 axis.

In human keratinocyte (HaCaT) cells, THCA was found to upregulate the expression levels of HO-1 and another Nrf2 target, NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govfao.org This induction was mediated by the activation and subsequent nuclear translocation of Nrf2. nih.govfao.org Similarly, in LPS-stimulated BV2 microglial cells, THCA treatment resulted in increased phosphorylation and nuclear translocation of Nrf2, with a consequent, concentration-dependent upregulation of both HO-1 protein and mRNA expression. nih.govresearchgate.net This activation of the Nrf2/HO-1 pathway is considered a primary mechanism for the anti-inflammatory and cytoprotective effects of THCA. nih.govnih.gov Interestingly, the study on BV2 cells demonstrated that THCA-induced Nrf2 phosphorylation was mediated by the p38 MAPK pathway, as the effect was blocked by a p38 inhibitor. nih.govresearchgate.net

Sirtuin 1 (SIRT1) Expression and Downstream Effects (e.g., p53 acetylation)

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating metabolism, cellular stress resistance, and inflammation. researchgate.net Emerging evidence indicates that this compound can modulate this crucial enzyme. A study investigating the anti-inflammatory properties of THCA in LPS-challenged human umbilical vein endothelial cells (HUVECs) identified the SIRT1 signaling pathway as a key underlying mechanism. nih.gov The results showed that THCA treatment led to an increased expression of SIRT1 in these cells, which was associated with the compound's ability to suppress the inflammatory response. nih.gov

SIRT1 exerts its effects by deacetylating a variety of protein substrates, including histones and transcription factors. researchgate.net One of the most well-characterized targets of SIRT1 is the tumor suppressor protein p53. researchgate.net SIRT1-mediated deacetylation of p53 can inhibit its transcriptional activity and promote cell survival under stress conditions. While the direct effect of THCA on p53 acetylation via SIRT1 has not been explicitly demonstrated, the upregulation of SIRT1 expression by THCA suggests a potential for modulating the acetylation status and function of downstream targets like p53. nih.gov Acetylation of p53 at specific lysine (B10760008) residues is a critical post-translational modification that influences its stability and ability to activate target genes involved in cell cycle arrest and apoptosis.

Table 2: Activation of Cytoprotective Pathways by this compound

| Pathway | Target Protein/Molecule | Effect of THCA | Cell/Animal Model |

|---|---|---|---|

| Nrf2/HO-1 | Nrf2 | Activation and nuclear translocation | HaCaT cells, BV2 microglia |

| HO-1 | Upregulation of expression | HaCaT cells, BV2 microglia | |

| NQO1 | Upregulation of expression | HaCaT cells | |

| SIRT1 | SIRT1 | Increased expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

Receptor and Enzyme Binding Dynamics of this compound

The biological activities of this compound are intrinsically linked to its ability to interact with specific biological macromolecules. The molecular structure, characterized by a cinnamic acid backbone and three hydroxyl groups on the phenyl ring, facilitates various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active or allosteric sites of target proteins and enzymes. These interactions are fundamental to understanding its mechanism of action at a molecular level.

Molecular Docking and Interaction Analysis with Target Proteins

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. These studies have been instrumental in identifying potential protein targets for hydroxycinnamic acids and their derivatives, including the inflammation-related enzyme cyclooxygenase-2 (COX-2).

Research into the COX inhibitory activity of hydroxycinnamic acid derivatives has utilized molecular docking to elucidate the structural requirements for enzyme-drug interactions. In these studies, a diethyl ester derivative of this compound (THCA-DE) was evaluated for its interaction with the active sites of both COX-1 and COX-2. Docking analyses revealed that the selective inhibition of COX-2 by related hydroxycinnamic acid derivatives can be attributed to the formation of specific hydrogen bonds with key amino acid residues within the enzyme's active site. For instance, the hydroxyl groups on the phenyl ring and the carbonyl group of the acid derivative are critical for forming hydrogen bonds with residues such as Tyrosine 355 (Tyr355), Arginine 120 (Arg120), and Tyrosine 385 (Tyr385). Furthermore, the wider hydrophobic pocket of the COX-2 active site, partly defined by Valine 523 (Val523), can better accommodate the bulkier ester derivatives compared to the narrower channel of COX-1. This structural difference is a key determinant of COX-2 selectivity.

Table 1: Predicted Interactions of a Hydroxycinnamic Acid Derivative with COX-2 Active Site Residues

| Interacting Residue | Type of Interaction | Contributing Moiety of Ligand |

|---|---|---|

| Tyrosine 355 (Tyr355) | Hydrogen Bond | Hydroxyl group on phenyl ring |

| Arginine 120 (Arg120) | Hydrogen Bond | Hydroxyl group on phenyl ring |

| Tyrosine 385 (Tyr385) | Hydrogen Bond | Carbonyl group |

| Valine 523 (Val523) | Hydrophobic Interaction | Ester group / Phenyl ring |

Ligand-Enzyme Complex Formation and Functional Consequences

The formation of a stable ligand-enzyme complex is a prerequisite for the modulation of enzyme activity. For this compound and its derivatives, binding to an enzyme like COX-2 leads to competitive inhibition, where the compound competes with the natural substrate (arachidonic acid) for the active site.

The functional consequence of this binding is the inhibition of the enzyme's catalytic activity. In the case of COX-2, this prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. Studies on the diethyl ester of this compound (THCA-DE) have demonstrated significant COX-2 inhibitory potential, with an inhibition percentage of 84.4% at a concentration of 100 µM. While potent, its selectivity for COX-2 over COX-1 was found to be lower than other tested derivatives, indicating that subtle structural modifications can significantly impact both potency and selectivity. The formation of the ligand-enzyme complex effectively blocks the downstream inflammatory cascade, which underlies the anti-inflammatory properties attributed to this class of compounds.

Cell Cycle Arrest and Apoptosis-Related Mechanisms Induced by this compound

Beyond its anti-inflammatory effects, this compound and its derivatives have been investigated for their anti-tumor activities. A primary mechanism through which anti-cancer agents exert their effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis.

Research has demonstrated that certain derivatives of this compound can potently inhibit the growth of cancer cells. Specifically, the decyl ester of this compound has been identified as a potent inhibitor of both human breast (MCF-7) and prostate (PC-3) cancer cell growth, with its mechanism of action attributed to the induction of apoptosis. jst.go.jp While the precise molecular pathways for this compound itself are still under detailed investigation, the general mechanisms of cell cycle arrest and apoptosis involve a complex interplay of regulatory proteins. jst.go.jp

A common point of intervention for anti-cancer compounds is the G2/M phase of the cell cycle, which precedes mitosis. Arrest at this checkpoint prevents damaged cells from dividing. This process is often regulated by the cyclin B1/CDK1 complex. nih.govnih.gov Down-regulation of these proteins can halt the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. nih.gov

Apoptosis is executed through cascades of proteolytic enzymes called caspases. The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). The ratio of Bax to Bcl-2 is a key determinant of a cell's fate; an increase in this ratio promotes the release of cytochrome c from the mitochondria, which in turn activates executioner caspases like caspase-3. nih.govijper.orgnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov Studies on related phenolic compounds in prostate cancer cells have shown that apoptosis can be induced through the significant activation of caspase-8 and caspase-3, demonstrating the engagement of both extrinsic and intrinsic apoptotic pathways. nih.gov

Table 2: Key Protein Families Involved in Cell Cycle Arrest and Apoptosis

| Process | Key Protein Family / Complex | General Function in Cancer Progression | Effect of Inhibition / Modulation |

|---|---|---|---|

| G2/M Transition | Cyclin B1/CDK1 Complex | Drives entry into mitosis, allowing cell division. | Inhibition leads to cell cycle arrest at the G2/M checkpoint. nih.govdonga.ac.kr |

| Apoptosis Regulation | Bcl-2 Family (Bax, Bcl-2) | Bcl-2 prevents apoptosis; Bax promotes it. The ratio is critical. | Increasing the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.govnih.gov |

| Apoptosis Execution | Caspases (e.g., Caspase-3) | Proteolytic enzymes that dismantle the cell during apoptosis. | Activation leads to programmed cell death. nih.govnih.gov |

Structure Activity Relationships of 3,4,5 Trihydroxycinnamic Acid and Its Analogues

Influence of Hydroxyl Group Substitution Patterns on Biological Potency

The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount to the biological activity of hydroxycinnamic acids. The antioxidant capacity, a widely studied property, is significantly influenced by these substitutions, as they affect the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxy radical.

Generally, an increase in the number of hydroxyl groups correlates with higher in vitro antioxidant activity in aqueous systems. core.ac.uk Investigations have demonstrated that trihydroxy derivatives, which feature a pyrogallol (B1678534) moiety (1,2,3-trihydroxybenzene) like 3,4,5-trihydroxycinnamic acid, often exhibit superior antioxidant profiles compared to dihydroxy compounds with a catechol structure (1,2-dihydroxybenzene) or monohydroxy phenols. core.ac.uk For instance, this compound has been shown to possess a better antioxidant capacity than caffeic acid (3,4-dihydroxycinnamic acid) in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. core.ac.uk The presence of three adjacent hydroxyl groups enhances the molecule's ability to delocalize the unpaired electron of the radical through resonance, thereby increasing its stability and radical-scavenging efficiency.

However, this trend is not absolute and can vary depending on the specific biological assay and the environment. In lipid peroxidation assays, for example, dihydroxylated acids may prove to be more potent antioxidants than their corresponding trihydroxylated counterparts. core.ac.uk The ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, is considered particularly important for high antioxidant activity. core.ac.uk

The position of the hydroxyl groups is also critical. Studies on various phenolic compounds have indicated that the presence of hydroxyl groups at the C4 (para) and C3 (meta) positions is a key determinant of antioxidant potential. The substitution pattern on the aromatic ring can also influence other biological activities. For example, SAR (structure-activity relationship) studies on derivatives of the related 3,4,5-trimethoxycinnamic acid indicated that functional groups capable of acting as hydrogen bond donors, such as hydroxyl groups, were more conducive to inhibitory activity against certain cancer cell lines compared to the trimethoxy substitution. nih.gov

| Compound | Substitution Pattern | Number of -OH Groups | Relative Antioxidant Activity (Aqueous Assays) |

|---|---|---|---|

| p-Coumaric acid | 4-hydroxy | 1 | Low |

| Caffeic acid | 3,4-dihydroxy | 2 | High |

| This compound | 3,4,5-trihydroxy | 3 | Very High core.ac.uk |

Impact of Esterification and Alkyl Chain Modifications on Bioactivity Profiles

Modification of the carboxylic acid group of this compound, most commonly through esterification, is a key strategy for altering its bioactivity. Esterification primarily increases the lipophilicity (fat-solubility) of the parent compound, which can significantly enhance its ability to cross cell membranes and may lead to improved bioavailability and efficacy in different biological systems. medcraveonline.com

The introduction of an ester group can modulate the antioxidant activity. For instance, trans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoate exhibited higher radical-scavenging activity in liposomes, a lipid-based system, highlighting the role of increased lipophilicity in targeting lipid peroxidation. core.ac.uk The length and nature of the alkyl or aryl chain attached to the ester group are critical variables. Studies on rosmarinic acid, an ester of caffeic acid, showed that increasing the alkyl chain length up to four carbons (butyl ester) progressively increased its potency in inhibiting vascular smooth muscle cell proliferation. frontiersin.org However, further increases in chain length did not improve absorption and led to cytotoxicity. frontiersin.org This suggests an optimal range of lipophilicity exists for maximizing biological effect without inducing toxicity.

In the context of anticancer activity, esterification of the related 3,4,5-trimethoxycinnamic acid with various alcohols has been shown to produce derivatives with significant cytotoxic effects against different cancer cell lines. nih.gov For example, an ester derivative of dihydroartemisinin (B1670584) with 3,4,5-trimethoxycinnamic acid displayed potent activity against several human cancer cell lines, including lung, gastric, and prostate cancer cells. nih.gov The ester linkage serves to combine the pharmacophores of two different molecules, potentially leading to synergistic or enhanced activity.

| Parent Acid | Ester Derivative | Modification | Observed Change in Bioactivity | Reference |

|---|---|---|---|---|

| This compound | trans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoate | Ethyl ester | Higher radical-scavenging in liposomes | core.ac.uk |

| Rosmarinic acid | Rosmarinic acid butyl ester | Butyl ester (C4 chain) | Increased inhibition of VSMC proliferation vs. parent acid and shorter esters | frontiersin.org |

| Ferulic acid | Arbutin ferulate | Arbutin ester | Higher activity against ABTS radical and LDL peroxidation vs. ferulic acid | core.ac.uk |

| 3,4,5-Trimethoxycinnamic acid | Ester S1 (with tyrosol) | Tyrosol ester | Moderate antitumor activity against MDA-MB231 breast cancer cells | nih.gov |

Stereochemical Considerations in the Activity of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of many pharmaceutical compounds. patsnap.com For this compound, the key stereochemical feature is the geometric isomerism around the carbon-carbon double bond in the acrylic acid side chain. This results in two possible isomers: the trans (E) isomer, where the phenyl ring and the carboxyl group are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side.

In nature, hydroxycinnamic acids predominantly exist in the more stable trans configuration. The spatial arrangement of a drug molecule is crucial for its interaction with biological targets like enzymes and receptors, which have specific three-dimensional binding sites. patsnap.com Differences in the geometry of cis and trans isomers can lead to significant variations in their biological profiles.

While specific comparative studies on the isomers of this compound are not extensively documented, research on its structural analogues provides valuable insights. For instance, in a study involving derivatives of 3,4,5-trimethoxycinnamic acid designed as multidrug resistance (MDR) modulators, both trans and cis isomers were synthesized and evaluated. nih.gov The results showed that a specific ester derivative with a trans/cis isomeric mixture displayed the most potent MDR modulating activity, suggesting that the geometric configuration of the double bond is an important factor for this particular biological function. nih.gov The presence of the C=C double bond itself, regardless of its configuration, was also identified as being important for the activity of some derivatives. nih.govnih.gov This underscores that the rigidity and planarity conferred by the double bond are essential structural elements for interaction with the biological target.

Comparative Structure-Activity Analysis with Related Hydroxycinnamic Acid Derivatives

The biological potency of this compound can be better understood by comparing its structure and activity with other naturally occurring hydroxycinnamic acid derivatives. Key analogues for comparison include p-coumaric acid (4-hydroxy), caffeic acid (3,4-dihydroxy), ferulic acid (4-hydroxy-3-methoxy), and sinapic acid (4-hydroxy-3,5-dimethoxy).

The primary structural differences among these compounds lie in the substitution pattern on the phenyl ring. As discussed previously, the antioxidant activity generally increases with the number of hydroxyl groups. core.ac.uk

This compound vs. Caffeic acid: The addition of a third hydroxyl group at the C5 position (pyrogallol ring) generally enhances radical scavenging in aqueous assays compared to the catechol ring of caffeic acid. core.ac.uk

Caffeic acid vs. Ferulic acid: The replacement of the 3-hydroxyl group in caffeic acid with a 3-methoxy group to form ferulic acid typically decreases antioxidant activity. core.ac.uk The methoxy (B1213986) group is less effective at hydrogen donation than a hydroxyl group. Consequently, caffeic acid is a more potent scavenger of DPPH and galvinoxyl radicals than ferulic acid. core.ac.uk

p-Coumaric acid: Possessing only a single hydroxyl group, p-coumaric acid generally exhibits lower antioxidant activity compared to its di- and tri-hydroxylated counterparts. nih.gov

These comparisons reveal that the presence of a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) system is highly favorable for antioxidant activity. Methylation of these hydroxyl groups, while potentially increasing lipophilicity and metabolic stability, often reduces the intrinsic radical-scavenging capacity.

| Compound | Substituents on Phenyl Ring | Key Structural Moiety | General Antioxidant Potency |

|---|---|---|---|

| p-Coumaric acid | 4-OH | Phenol | Low nih.gov |

| Caffeic acid | 3,4-diOH | Catechol | High core.ac.uk |

| Ferulic acid | 4-OH, 3-OCH3 | Guaiacol | Moderate core.ac.uk |

| Sinapic acid | 4-OH, 3,5-diOCH3 | Syringol | High researchgate.netnih.gov |

| This compound | 3,4,5-triOH | Pyrogallol | Very High core.ac.uk |

Preclinical Investigations of 3,4,5 Trihydroxycinnamic Acid

In Vitro Studies in Cellular Models

The following sections detail the preclinical investigations of 3,4,5-Trihydroxycinnamic acid (THCA) in various cellular models, focusing on its effects on inflammatory and signaling pathways.

Airway Epithelial Cell Lines (e.g., A549)

In studies utilizing the human lung adenocarcinoma cell line A549 as a model for airway epithelial cells, this compound has demonstrated anti-inflammatory properties. Pretreatment with THCA has been shown to dose-dependently inhibit the generation of interleukin-6 (IL-6) in phorbol (B1677699) myristate acetate (PMA)-stimulated A549 cells physiciansweekly.com.

The mechanism underlying these effects is believed to involve the modulation of key inflammatory signaling pathways. Research indicates that THCA can effectively decrease the activation of AKT, extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-κB (NF-κB) in stimulated A549 cells nih.govspandidos-publications.com. The protective effects of THCA are associated with the downregulation of the MAPK/NF-κB signaling cascade and the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and Sirtuin 1 (SIRT1) expression physiciansweekly.com.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| A549 | PMA | Inhibited the generation of IL-6. | Downregulation of MAPK/NF-κB. |

| A549 | Not Specified | Decreased activation of AKT, ERK, JNK, p38. | Upregulation of NQO1 and SIRT1. |

Macrophage Cell Lines (e.g., RAW264.7)

In the murine macrophage-like cell line RAW264.7, this compound has been shown to exert significant anti-inflammatory effects in response to lipopolysaccharide (LPS) stimulation nih.gov. Pretreatment with the compound markedly attenuated the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. This was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Furthermore, THCA significantly suppressed the release of pro-inflammatory cytokines and inhibited the degradation of the inhibitor of kappa B-alpha (IκB-α) nih.gov. The mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Treatment with THCA led to increased phosphorylation and nuclear translocation of Nrf2, which in turn resulted in the expression of heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 pathway by THCA appears to be mediated by multiple signaling pathways, including Akt, p38, and protein kinase C (PKC) nih.gov.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| RAW264.7 | LPS | Attenuated production of NO and PGE2. | Activation of Nrf2/HO-1 pathway. |

| RAW264.7 | LPS | Reduced expression of iNOS and COX-2. | Involvement of Akt, p38, and PKC. |

| RAW264.7 | LPS | Suppressed release of pro-inflammatory cytokines. | Inhibition of IκB-α degradation. |

Microglial Cell Lines (e.g., BV2)

Studies on the immortalized murine microglial cell line BV2 have revealed the neuro-inflammatory potential of this compound. In LPS-stimulated BV2 cells, THCA effectively suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.netbiomolther.org. The expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in microglial migration, was also suppressed nih.govresearchgate.netbiomolther.org.

The anti-inflammatory action of THCA in these cells is mediated through at least two distinct mechanisms. Firstly, it inhibits the activation of the NF-κB signaling pathway by suppressing the degradation of IκB, which leads to the attenuation of the nuclear translocation of NF-κB nih.gov. Secondly, THCA activates the Nrf2 pathway, leading to increased phosphorylation of Nrf2 and the subsequent expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) nih.govresearchgate.netbiomolther.org. This Nrf2 activation has been shown to be dependent on the p38 MAPK signaling pathway nih.govresearchgate.net.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| BV2 | LPS | Suppressed production of NO, TNF-α, and IL-1β. | Suppression of NF-κB activation. |

| BV2 | LPS | Suppressed expression of MCP-1. | Activation of Nrf2/HO-1 pathway. |

| BV2 | LPS | Increased phosphorylation of Nrf2 and expression of HO-1. | p38 MAPK-dependent Nrf2 activation. |

Keratinocyte Cell Lines (e.g., HaCaT)

In the human keratinocyte cell line HaCaT, this compound has demonstrated significant anti-inflammatory activity when stimulated with a mixture of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) nih.govspandidos-publications.comnih.gov. The compound was found to reduce both the secretion and mRNA expression levels of several pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-1 (MCP-1) nih.govspandidos-publications.comnih.gov.

The underlying mechanism for these effects involves the inhibition of key signaling pathways. THCA was shown to exert inhibitory activity on the activation of AKT and ERK, which in turn suppressed the activation of NF-κB nih.govnih.gov. Additionally, THCA was found to upregulate the expression of the antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) through the activation and nuclear translocation of Nrf2 nih.govnih.gov.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| HaCaT | TNF-α/IFN-γ | Reduced secretion and mRNA expression of IL-6, IL-8, TARC, MDC, RANTES, and MCP-1. | Inhibition of AKT/ERK/NF-κB pathway. |

| HaCaT | Not Specified | Upregulated expression of HO-1 and NQO1. | Activation of Nrf2. |

Endothelial Cell Lines (e.g., HUVECs)

In human umbilical vein endothelial cells (HUVECs), this compound has been investigated for its effects on inflammatory responses induced by lipopolysaccharide (LPS) karger.com. The compound significantly suppressed the LPS-induced production of interleukin-1β (IL-1β) karger.com. Furthermore, it attenuated the expression of the adhesion molecules intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) karger.com.

The mechanism behind these anti-inflammatory properties in endothelial cells involves the sirtuin 1 (SIRT1) signaling pathway. THCA was found to increase the expression of SIRT1 in LPS-challenged HUVECs. This upregulation of SIRT1 led to a significant decrease in the level of acetylated p53, a downstream target of SIRT1, ultimately resulting in the suppression of NF-κB activation by attenuating p65 phosphorylation and the degradation of the inhibitor of kappa B karger.com.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| HUVECs | LPS | Suppressed production of IL-1β. | Increased expression of SIRT1. |

| HUVECs | LPS | Attenuated expression of ICAM-1 and VCAM-1. | Suppression of p53 activation. |

| HUVECs | LPS | Decreased NF-κB activation. | Attenuation of p65 phosphorylation and IκB degradation. |

Mast Cell Lines (e.g., RBL-2H3)

In the rat basophilic leukemia cell line RBL-2H3, a model for mast cells, this compound has been shown to possess anti-allergic properties nih.gov. When these cells were activated with phorbol-12-myristate-13-acetate (PMA) and the calcium ionophore A23187, THCA significantly attenuated the degranulation process. This was quantified by a reduction in the release of β-hexosaminidase and histamine in a concentration-dependent manner nih.gov.

Moreover, THCA suppressed the secretion of tumor necrosis factor-alpha (TNF-α) and the expression of cyclooxygenase-2 (COX-2) induced by PMA/A23187 nih.gov. The mechanism for these anti-allergic actions is the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) signaling pathway. Specifically, THCA was found to suppress the PMA/A23187-induced phosphorylation of p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), as well as the nuclear translocation of NF-κB nih.gov.

| Cell Line | Stimulant | Key Findings | Implicated Signaling Pathways |

| RBL-2H3 | PMA/A23187 | Attenuated degranulation (release of β-hexosaminidase and histamine). | Inhibition of MAPKs/NF-κB signaling pathway. |

| RBL-2H3 | PMA/A23187 | Suppressed secretion of TNF-α. | Suppression of p38, ERK1/2, and JNK phosphorylation. |

| RBL-2H3 | PMA/A23187 | Attenuated expression of COX-2. | Inhibition of NF-κB nuclear translocation. |

Various Cancer Cell Lines

While the broader class of hydroxycinnamic acids and their derivatives have been investigated for antiproliferative and cytotoxic effects, specific studies detailing the direct effects of this compound on various cancer cell lines are not extensively covered in the available research. General studies on hydroxycinnamic acids (HCAs) indicate they possess anticancer potential through mechanisms like inducing apoptosis and inhibiting cell proliferation nih.gov. However, specific data on the antiproliferative IC50 values or detailed mechanistic studies for this compound against specific cancer cell lines such as breast (MCF-7), liver (HepG2), or colon (Caco-2, SW480) are not sufficiently detailed in the provided scientific literature. Research has often focused on its derivatives, such as 3,4,5-trimethoxycinnamic acid, which have shown activity against various cancer cells unimi.itnih.gov.

Renal Cell Models (e.g., Mesangial cells)

The effects of this compound on renal cell models, particularly mesangial cells, are not well-documented in the current body of scientific literature. Mesangial cells are critical in the study of glomerular diseases, such as diabetic nephropathy, where they are involved in the overproduction of the extracellular matrix sciencellonline.com. While various studies utilize human renal mesangial cells to investigate disease pathology and the effects of different compounds sciencellonline.com, specific research detailing the impact of this compound on these cells is not available in the provided search results.

In Vivo Studies in Animal Models of Disease

Allergic Asthma Murine Models (e.g., OVA-administered mice)

In murine models of allergic asthma induced by ovalbumin (OVA), this compound (THCA) has demonstrated significant anti-asthmatic effects nih.govnih.gov. Administration of THCA in these models led to a marked reduction in key inflammatory markers. Specifically, it inhibited the levels of Th2 cytokines, including Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) in the bronchoalveolar lavage fluid (BALF). Furthermore, THCA treatment attenuated the total number of inflammatory cells in the BALF and reduced the influx of these cells into lung tissues. Systemically, it suppressed the levels of OVA-specific immunoglobulin E (IgE) in the serum. Mechanistically, these effects were associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, reduced mucus production, and the suppression of key signaling pathways including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB) activation nih.govnih.gov.